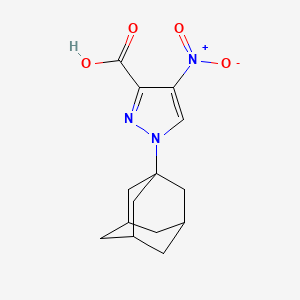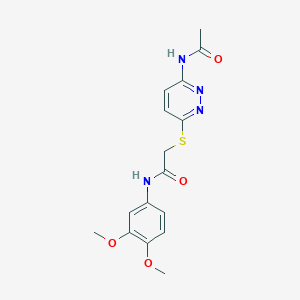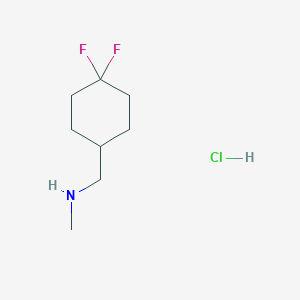![molecular formula C20H18FN3O3S B2733920 N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946326-39-2](/img/structure/B2733920.png)
N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include information about the class of compounds it belongs to and its role or use.
Synthesis Analysis
Synthesis analysis involves detailing the steps, reagents, and conditions used to synthesize the compound. It often includes a discussion of the yield, purity, and efficiency of the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed during these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. It may also include computational studies to predict properties like reactivity, stability, and toxicity.Applications De Recherche Scientifique
Molecular Structure and Analysis
Research on compounds with similar structural frameworks has provided insights into their molecular structure, vibrational assignments, and intermolecular interactions. Studies using density functional methods have supported the complete vibrational assignments of such molecules, revealing the formation of stable hydrogen-bonded interactions and the impact of electronegative substitutions on molecular geometries. These analyses are crucial for understanding the physical and chemical properties of these compounds, aiding in the development of pharmaceuticals and materials with specific characteristics (S. Mary et al., 2020).
Antiviral Applications
The antiviral properties of related compounds have been explored, particularly their potency against COVID-19. Molecular docking studies have shown that these compounds can bind effectively to SARS-CoV-2 proteins, suggesting a potential route for the development of novel antiviral drugs. This research highlights the importance of structural analysis in identifying compounds with significant antiviral activities (S. Mary et al., 2020).
Anticancer Activities
Synthesized derivatives of structurally similar compounds have been tested for their anticancer activities. These studies have led to the identification of compounds with potent and selective cytotoxic effects against various cancer cell lines, providing a foundation for the development of new anticancer agents. The synthesis and biological evaluation of these compounds are key steps in the discovery of effective therapies for cancer (V. Horishny et al., 2021).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and disposal.
Orientations Futures
This could involve a discussion of unanswered questions or potential applications of the compound. It could also include a discussion of how the compound could be modified to improve its properties or effectiveness.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-15-7-1-2-8-16(15)22-18(25)12-28-19-14-6-3-9-17(14)24(20(26)23-19)11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJLBJIZGXELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2733837.png)
![Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2733838.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)
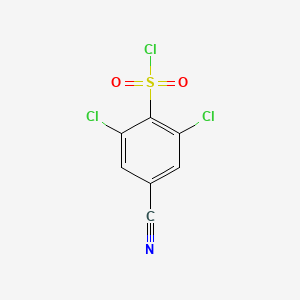
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2733845.png)
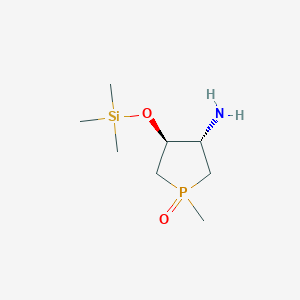
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
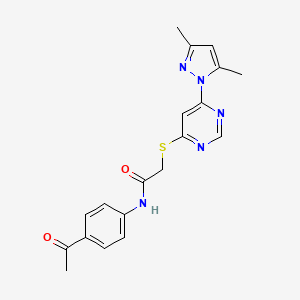
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
